Fast Green FCF

Übersicht

Beschreibung

Fast Green FCF, also known as Food green 3, FD&C Green No. 3, Green 1724, Solid Green FCF, and C.I. 42053, is a turquoise triarylmethane food dye . It is used as a quantitative stain for histones at alkaline pH after acid extraction of DNA, and as a protein stain in electrophoresis . It is also used as a food coloring agent .

Molecular Structure Analysis

This compound has a molecular formula of C37H34N2Na2O10S3 . Its InChI is 1S/C37H36N2O10S3.2Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 .Chemical Reactions Analysis

The electrochemical oxidation of this compound has been investigated at a glassy carbon electrode using voltammetric techniques . The reaction rate exhibits a pseudo-first order dependence on the rate of this compound and second order dependence on the rate of Chloramine.T (CAT) in acidic medium .Physical And Chemical Properties Analysis

This compound has a molecular weight of 808.9 g/mol . It is a sea green triarylmethane food dye, with absorption maximum ranging from 622 to 626 nm .Wissenschaftliche Forschungsanwendungen

Histologie und Gewebsfärbung

Fast Green FCF wird in der Histologie häufig zum Färben von Proteinen, Kollagen, Muskeln, Zytoplasma und Zellen in Säugetiergeweben verwendet. Es bietet einen klaren Kontrast, der bei der Identifizierung und Analyse von Gewebsbestandteilen während der mikroskopischen Untersuchung hilft .

Elektrophorese

In der Elektrophorese dient this compound als quantitativer Farbstoff für Histone und Proteine. Es ermöglicht die Visualisierung von Proteinbanden nach der Trennung durch Elektrophorese und erleichtert so die Analyse von Proteinproben .

Anwendungen in der Lebensmittelindustrie

Obwohl nicht direkt mit wissenschaftlicher Forschung in Verbindung stehend, wird this compound als Lebensmittelfarbstoff in verschiedenen Produkten wie grünen Erbsen in Dosen, Gelees, Saucen, Fisch und Desserts verwendet. Seine geringe Resorption im Darm macht es zu einem geeigneten Farbstoffzusatz .

Neurologische Forschung

This compound wurde in der neurologischen Forschung verwendet, um extrazelluläre Aufzeichnungs- oder Injektionsstellen in elektrophysiologischen Experimenten zu färben. Dies hilft bei der Kartierung und Untersuchung der neuronalen Aktivität und Verbindungen .

Hemmung der Proteinaggregation

Forschungen haben gezeigt, dass this compound die Aggregation von α-Synuclein, einem Protein, das mit der Parkinson-Krankheit assoziiert ist, hemmen kann. Dies deutet auf potenzielle therapeutische Anwendungen zur Vorbeugung oder Verlangsamung des Fortschreitens neurodegenerativer Erkrankungen hin .

Bettseit-Histologie

This compound wurde in der "in vitro"-Bettseit-Histologie unter Verwendung von EVCM (Ex Vivo Confocal Microscopy) für die Analyse frisch exzidierter Gewebe eingesetzt. Diese Anwendung ist besonders nützlich für die intraoperative Beurteilung von Gewebeproben .

Pharmakologische Forschung

Studien haben gezeigt, dass this compound pharmakologische Wirkungen haben kann, wie z. B. die Minderung chronischer Schmerzen und depressiven Verhaltens, die durch Lipopolysaccharid (LPS) induziert werden. Dies eröffnet potenzielle Wege für seine Verwendung bei der Entwicklung von Behandlungen für Schmerzen und Depressionen .

Wirkmechanismus

Target of Action

Fast Green FCF primarily targets α-synuclein and Toll-like receptor 4 (TLR4) . α-synuclein is a protein that aggregates into cytotoxic amyloid fibrils, a defining neuropathological feature of Parkinson’s disease . TLR4 is a key player in the innate immune system and is involved in the activation of inflammatory pathways .

Biochemical Pathways

This compound affects the aggregation pathway of α-synuclein, inhibiting its fibrillogenesis . It also impacts the TLR4/Myd88/NF-κB signaling pathway, downregulating the mRNA and protein levels of TLR4 and Myeloid differentiation primary response 88 (Myd88) and suppressing the phosphorylation of NF-κB .

Pharmacokinetics

This compound is poorly absorbed by the intestines . Almost all the administered color was excreted unchanged in the feces of rats . In the bile of dogs, the amount of color never exceeded 5% of the given dose . Following intravenous injection in rats, over 90% of the color was excreted in the bile within four hours .

Result of Action

This compound’s interaction with α-synuclein results in the inhibition of α-synuclein fibrillogenesis and a reduction in related cytotoxicity . Its interaction with TLR4 leads to the suppression of neuroinflammation and the downregulation of the TLR4/Myd88/NF-κB signal pathway in the mouse hippocampus .

Action Environment

This compound is used as a food dye and a protein stain in electrophoresis . Its staining is linear over a wider range of protein concentrations than Brilliant Blue R . After electrophoresis, fixing the proteins in the gel is recommended for maximum sensitivity . Its color is more brilliant and less likely to fade than Light Green SF yellowish . Its absorption maximum is at 625 nm .

Eigenschaften

IUPAC Name |

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O10S3.2Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSYLLSAWYUBPE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N2Na2O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020673 | |

| Record name | FD&C Green No. 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid with a metallic luster; [Merck Index] Dark red hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Fast Green FCF | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20905 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility at 25 °C: in ethanol, 0.01 g/100 mL; in glycerol, 20.0 g/100 mL; in propylene glycol, 20.0 g/100 mL, In ethanol, 5 mg/mL; in ethylene glycol monomethyl ether, 60 mg/mL, Dull orange solution in concentrated sulfuric acid, changing to dull green on dilution; orange solution in concentrated hydrochloric acid or concentrated nitric acid; bright blue solution in 10% aqueous sodium hydroxide., In water, 20.0 g/100 mL at 25 °C (2.0X10+5 mg/L) | |

| Record name | Fast Green FCF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green powder or granules with a metallic luster, Red to brown-violet powder or dark green crystals | |

CAS RN |

2353-45-9 | |

| Record name | Fast Green FCF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](4-hydroxy-2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Green No. 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)amino](4-hydroxy-2-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAST GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J3VQ0Y6BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fast Green FCF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

290 °C (decomposes) | |

| Record name | Fast Green FCF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

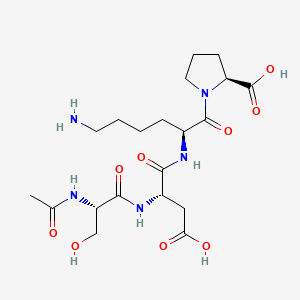

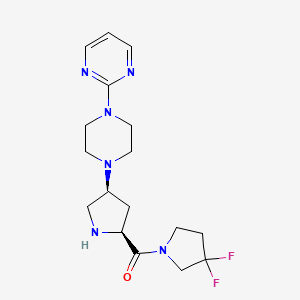

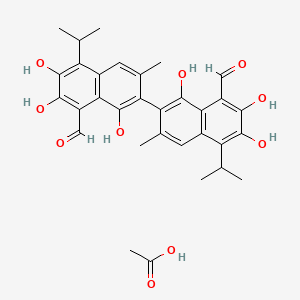

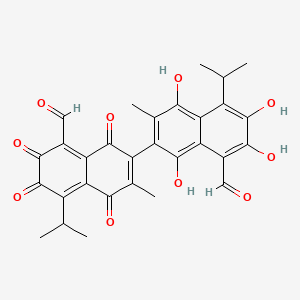

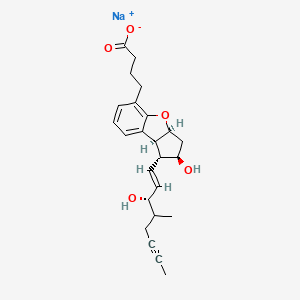

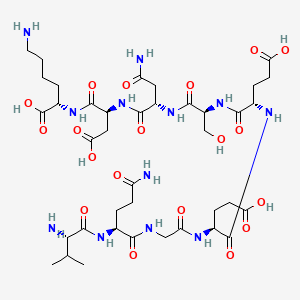

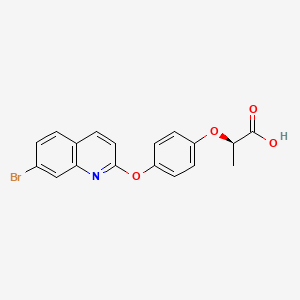

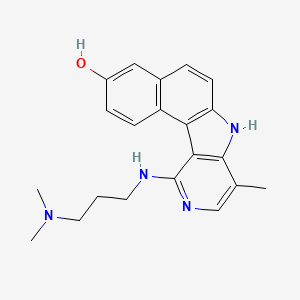

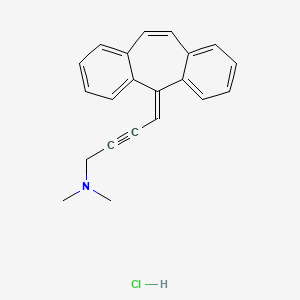

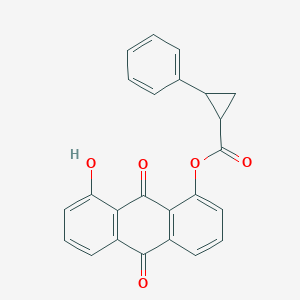

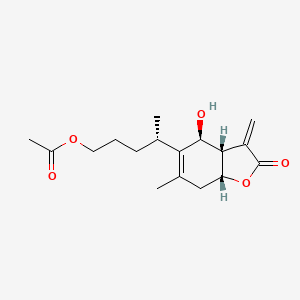

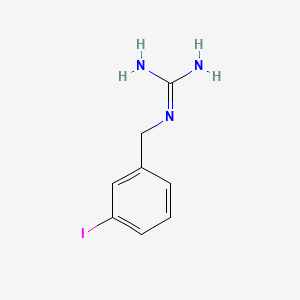

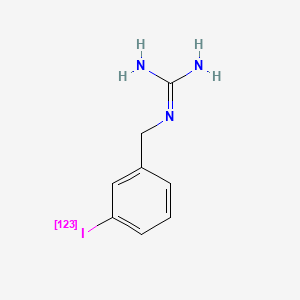

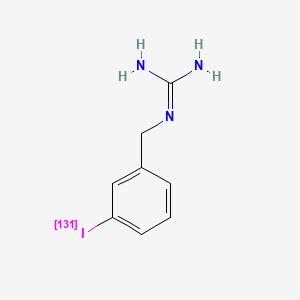

Feasible Synthetic Routes

Q & A

A: Fast Green FCF has shown promising effects against amyloid-deposit diseases. It interacts with amyloidogenic proteins, such as α-synuclein [, ], and inhibits their aggregation into cytotoxic amyloid fibrils. This interaction reduces cytotoxicity in cell cultures and may have therapeutic potential for diseases like Parkinson's disease []. this compound has also demonstrated anti-depressive effects in mice by suppressing neuroinflammation. This is achieved through the downregulation of the TLR4/Myd88/NF-κB signaling pathway in the hippocampus, ultimately reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 []. In inflammatory pain models, this compound alleviated pain hypersensitivity by decreasing the expression of P2X4 receptors and pro-inflammatory cytokines in the spinal cord [].

A: this compound (also known as Food Green No. 3 or C.I. 42053) possesses a complex molecular structure. While specific spectroscopic data is inconsistently reported throughout the provided research, its molecular formula is C37H34N2Na2O10S3 and its molecular weight is 808.86 g/mol []. Spectroscopic analysis like infrared spectroscopy can identify characteristic peaks providing information about its chemical bonds and functional groups [, ].

A: this compound is compatible with various materials and exhibits stability under a range of conditions. For example, it is used in gelatin films for optical phase conjugation through four-wave mixing []. It demonstrates photostability when incorporated into tetracene nanoparticles, enhancing its applicability as a fluorescent sensor for detecting other dyes like itself []. It can be incorporated into photogalvanic solar cells, exhibiting enhanced performance and storage capacity when combined with fructose and surfactants like sodium lauryl sulphate under natural sunlight [].

A: this compound can act as a catalyst in certain spectrophotometric assays. For instance, it plays a catalytic role in the determination of trace amounts of nitrite [] and ruthenium []. Its catalytic activity in these reactions allows for sensitive and selective detection of these analytes.

A: Yes, molecular dynamics simulations have been employed to elucidate the interaction mechanism between this compound and α-synuclein []. These simulations revealed that this compound disrupts α-synuclein pentamers, reducing their β-sheet content and thereby inhibiting fibril formation. While specific QSAR models are not explicitly mentioned in the provided research, the findings from these simulations could contribute to the development of such models for predicting the inhibitory activity of this compound and its analogs against amyloid formation.

A: While specific SAR studies are not presented in the provided research, the identification of two binding regions (Y39-K45 and H50-Q62) on α-synuclein for this compound [] provides a starting point for future SAR investigations. By systematically modifying the chemical structure of this compound and evaluating the impact on its binding affinity and inhibitory potency, researchers can gain insights into the structural features crucial for its activity and potentially develop analogs with improved efficacy or selectivity.

A: While some studies have investigated the tissue distribution and biliary excretion of this compound in rats [, ], detailed information on its complete ADME profile is limited in the provided research. More comprehensive PK/PD studies are necessary to understand its absorption, distribution, metabolism, and excretion in different animal models and humans, which is crucial for determining appropriate dosages and assessing its potential for clinical translation.

ANone: The available research does not provide information on resistance mechanisms or cross-resistance to this compound. Further investigations are necessary to determine if prolonged exposure leads to the development of resistance and whether it shares any resistance mechanisms with existing drugs or therapeutic agents.

ANone: Several analytical techniques are employed in the research to characterize and quantify this compound. These include:

- Spectrophotometry: Utilized to monitor the progress of reactions involving this compound [, , , , , ] and quantify its concentration based on its absorbance properties.

- High-Performance Liquid Chromatography (HPLC): Employed for the separation, identification, and quantification of this compound and its subsidiary colors in complex mixtures, such as food samples [, , ].

- Thin Layer Chromatography (TLC): Used for separating and isolating subsidiary colors present in commercial this compound samples [].

- Mass Spectrometry (MS): Combined with techniques like LC-MS, it aids in identifying and characterizing the products formed during the oxidation of this compound [, ].

- Microscopy: Techniques like transmission electron microscopy (TEM) [] and scanning electron microscopy (SEM) [, , ] are utilized to visualize the morphology and size of this compound aggregates or particles, particularly in the context of its interaction with amyloidogenic proteins and its incorporation into nanostructured materials.

- Spectroscopy: Infrared (IR) spectroscopy [, ] provides information about the functional groups present in this compound. Other spectroscopic techniques, such as UV-Vis spectroscopy [, , ], are employed to study its optical properties and investigate its interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.